molecular formula C19H17ClN2O3S B3006112 (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1448131-87-0

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Katalognummer: B3006112
CAS-Nummer: 1448131-87-0
Molekulargewicht: 388.87
InChI-Schlüssel: UMOUQWBKUOENQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group at the 3-position and linked to a 1H-indol-2-yl methanone moiety. This structure combines sulfonamide and indole pharmacophores, which are prevalent in bioactive molecules.

Eigenschaften

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-9-10-22(12-16)19(23)18-11-13-3-1-2-4-17(13)21-18/h1-8,11,16,21H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOUQWBKUOENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H15ClN2O2S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure features a pyrrolidine ring, an indole moiety, and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form reversible covalent bonds with nucleophilic sites on enzymes, potentially altering their function and modulating biochemical pathways.
  • Receptor Interaction : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

1. Antibacterial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

2. Enzyme Inhibition

Research indicates that the compound may serve as an effective inhibitor of acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives have shown IC50 values in the low micromolar range, suggesting potent inhibitory effects .

EnzymeIC50 Value (µM)Reference
AChE2.14 ± 0.003
Urease1.13 ± 0.003

3. Anti-inflammatory Activity

Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cellular models .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antibacterial Effects : A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized compounds similar to (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone. The results indicated significant inhibition against multiple bacterial strains, reinforcing the potential for development as antibacterial agents .
  • Enzyme Inhibition Research : Another study focused on enzyme inhibition properties revealed that derivatives showed strong inhibitory effects against urease and AChE. These findings suggest potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indole-pyrrolidine hybrids, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Variations on the Pyrrolidine Ring

  • (2-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone (3l) Key Differences: The pyrrolidine is unsubstituted, but the indole is modified with a 4-chlorophenyl-nitroethyl group. Synthesized in 61% yield, this derivative highlights feasible routes for indole-pyrrolidine hybrids .
  • (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone Key Differences: Replaces the 3-sulfonyl-pyrrolidine with a 4-methylpiperazine ring. Implications: The methylpiperazine increases basicity and solubility due to its tertiary amine, contrasting with the sulfonyl group’s polar but non-basic nature. Such modifications could influence blood-brain barrier permeability .
  • (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone (20) Key Differences: The pyrrolidine is substituted with a 4-methoxybenzyl-pyridinylaminoethyl chain. Implications: The extended alkylamine side chain may enhance receptor binding through additional hydrogen-bonding or van der Waals interactions, though metabolic stability could be reduced compared to the sulfonyl group .

Sulfonyl Group Modifications

  • 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Key Differences: A sulfonyl group is attached to an ethanone chain rather than a pyrrolidine ring.
  • [6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indol-2-yl]-(3S-pyrrolidinyl)methanone Key Differences: The pyrrolidine is part of a complex imidazole-indole hybrid with a 4-chlorobenzyl group. Implications: The additional imidazole and benzyl groups likely enhance hydrophobic interactions in protein binding pockets, but synthetic complexity increases .

Indole Core Modifications

  • 4-Amino-3-(1H-indol-1-yl)phenylmethanone Key Differences: The indole is linked to a 4-hydroxyphenyl group via an aminophenyl bridge. Implications: The phenolic -OH group improves water solubility and hydrogen-bonding capacity, contrasting with the lipophilic 4-chlorophenylsulfonyl group. ADMET data for this compound suggest good oral bioavailability (log P ~3–4) and Caco-2 permeability, properties that may differ for the target compound due to its sulfonamide moiety .
  • 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines Key Differences: Replaces the methanone linker with a thiazole-pyrrolopyridine system.

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight Key Functional Groups Notable Properties/Activities Reference
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone ~388.8 g/mol 4-Chlorophenylsulfonyl, pyrrolidine, indole High polarity (sulfonyl group) N/A
(2-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone ~413.8 g/mol Nitroethyl, 4-chlorophenyl Moderate yield (61%), steric bulk
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 299.3 g/mol Phenylsulfonyl, ethanone Linear conformation, lower rigidity
4-Amino-3-(1H-indol-1-yl)phenylmethanone ~344.4 g/mol 4-Hydroxyphenyl, aminophenyl High oral bioavailability, log P ~3–4
(1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone ~269.3 g/mol 4-Methylpiperazine Enhanced solubility, basicity

Key Research Findings and Implications

  • ADMET Considerations : Sulfonyl groups (e.g., in ) may improve metabolic stability compared to nitro or alkylamine substituents, but could reduce membrane permeability .
  • Biological Potential: The 4-chlorophenylsulfonyl group in the target compound mirrors motifs in kinase inhibitors (e.g., ), suggesting possible applications in targeted therapies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.